Scammonin II
CAS No.: 131747-24-5
Cat. No.: VC0542730
Molecular Formula: C45H78O20
Molecular Weight: 939.1 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 131747-24-5 |
|---|---|
| Molecular Formula | C45H78O20 |
| Molecular Weight | 939.1 g/mol |
| IUPAC Name | [4,5,11,12-tetrahydroxy-6-(hydroxymethyl)-13,31-dimethyl-27-oxo-17-pentyl-30-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2,7,9,14,16,28,32-heptaoxatetracyclo[27.3.1.03,8.010,15]tritriacontan-33-yl] 2-methylbutanoate |
| Standard InChI | InChI=1S/C45H78O20/c1-7-9-15-18-26-19-16-13-11-10-12-14-17-20-28(47)61-39-36(63-42-35(54)32(51)29(48)23(4)56-42)25(6)58-45(40(39)62-41(55)22(3)8-2)65-38-34(53)31(50)27(21-46)60-44(38)64-37-33(52)30(49)24(5)57-43(37)59-26/h22-27,29-40,42-46,48-54H,7-21H2,1-6H3 |
| Standard InChI Key | QHKWTUIZHFKQCZ-UHFFFAOYSA-N |
| SMILES | CCCCCC1CCCCCCCCCC(=O)OC2C(C(OC(C2OC(=O)C(C)CC)OC3C(C(C(OC3OC4C(C(C(OC4O1)C)O)O)CO)O)O)C)OC5C(C(C(C(O5)C)O)O)O |
| Canonical SMILES | CCCCCC1CCCCCCCCCC(=O)OC2C(C(OC(C2OC(=O)C(C)CC)OC3C(C(C(OC3OC4C(C(C(OC4O1)C)O)O)CO)O)O)C)OC5C(C(C(C(O5)C)O)O)O |
| Appearance | Solid powder |
Introduction
Chemical Identity and Structural Features
Scammonin II is classified as a resin glycoside, a family of compounds known for their surfactant properties and roles in plant defense mechanisms. Its molecular formula, C<sub>45</sub>H<sub>78</sub>O<sub>20</sub>, corresponds to a molecular weight of 939.1 g/mol . The structure comprises a hydroxylated hexadecanoic acid (jalapinolic acid) aglycone esterified with a tetrasaccharide moiety and multiple acyl groups.
Core Structure and Substituents
The aglycone, (11S)-hydroxyhexadecanoic acid, forms an intramolecular 1,3'''-ester with a branched oligosaccharide chain. The tetrasaccharide unit consists of:
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6-deoxy-β-D-glucopyranosyl (quinovose)
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β-D-glucopyranosyl
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6-deoxy-2-O-(2-methyl-1-oxobutyl)-α-L-mannopyranosyl
Esterification with 2-methylbutyric acid and tiglic acid (2-methyl-2-butenoic acid) introduces hydrophobic regions critical for the compound’s bioactivity .
Stereochemical and Conformational Properties
The InChIKey QHKWTUIZHFKQCZ-UHFFFAOYSA-N encodes stereochemical details, including:
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Absolute configuration at C11 (S)
-
α/β anomeric configurations of glycosidic linkages
-
Ester group orientations.
Molecular dynamics simulations suggest that the tetrasaccharide adopts a compact conformation stabilized by intramolecular hydrogen bonds between hydroxyl groups and ester carbonyls .
Isolation and Purification
Extraction from Scammony Roots
Scammonin II is isolated from the ether-soluble resin glycoside fraction of Convolvulus scammonia roots. Sequential extraction involves:
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Defatting with hexane
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Ether extraction to concentrate "jalapin" resin glycosides
Chromatographic Separation
Reverse-phase HPLC with UV detection (210 nm) resolves Scammonin II (retention time: 65.57 minutes) from co-occurring analogs like Scammonin I. Key purification parameters include:
| Parameter | Value | Source |
|---|---|---|
| Column | C18 (250 × 4.6 mm, 5 μm) | |
| Mobile Phase | Acetonitrile/0.1% formic acid gradient | |
| Purity | >95% (by LC-MS) |
Spectroscopic Characterization
Mass Spectrometric Fragmentation
High-resolution ESI-MS/MS reveals characteristic fragmentation pathways:
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Base peak: [M − H]<sup>−</sup> at m/z 937.5
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Neutral losses:
Table 1 summarizes key fragment ions and their assignments:
Table 1: MS/MS Fragments of Scammonin II ([M − H]<sup>−</sup> = 937.5)
| m/z | Assignment | Loss |
|---|---|---|
| 835.5 | [M − H − C<sub>5</sub>H<sub>10</sub>O<sub>2</sub>]<sup>−</sup> | 2-methylbutyric acid |
| 775.4 | [M − H − C<sub>6</sub>H<sub>10</sub>O<sub>5</sub>]<sup>−</sup> | Glucose |
| 613.3 | Aglycone + trisaccharide | Quinovose |
Nuclear Magnetic Resonance (NMR)
While explicit NMR data for Scammonin II remains unpublished, comparative analysis with analogous resin glycosides suggests:
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<sup>1</sup>H NMR: Multiple anomeric protons (δ 4.8–5.2 ppm), ester carbonyls (δ 170–175 ppm in <sup>13</sup>C)
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<sup>13</sup>C NMR: 45 carbons including 4 anomeric carbons (δ 95–105 ppm) .
Biosynthetic and Chemotaxonomic Context
Scammonin II derives from the esterification of scammonic acid A (aglycone) with monosaccharide and acyl units. Biosynthetic steps involve:
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Glycosylation: UDP-glucose-dependent transferases assemble the tetrasaccharide chain
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Acylation: BAHD acyltransferases attach 2-methylbutyric/tiglic acids to C2/C4 hydroxyls
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Macrocyclization: Esterification between the aglycone’s C11-OH and terminal glucose .
The compound’s structural complexity aligns with Convolvulaceae chemotaxonomy, where resin glycosides serve as chemotaxonomic markers distinguishing Ipomoea, Merremia, and Convolvulus species .
Analytical Challenges and Advances
Mass Defect Filtering (MDF)
Recent studies employ MDF to resolve Scammonin II from co-eluting isomers. By filtering ions within a ±25 mDa window around expected mass defects, researchers achieved 80% reduction in spectral complexity .
Table 2: Mass Defect Parameters for Scammonin II Derivatives
| Derivative | Mass Change (Da) | Mass Defect Shift (mDa) |
|---|---|---|
| + Tiglic acid | +82.0413 | +41.3 |
| + 2-methylbutyric acid | +84.0569 | +56.9 |
| + Isobutyric acid | +70.0413 | +41.3 |
Multivariate Data Analysis
Principal component analysis (PCA) of LC-MS datasets distinguishes Scammonin II from analogs based on:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume